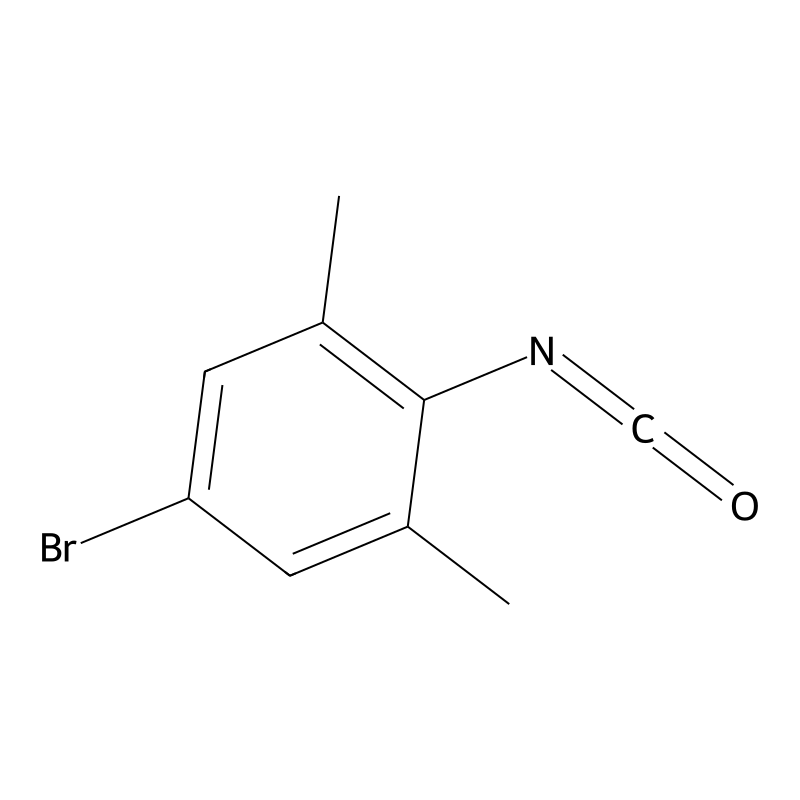

4-Bromo-2,6-dimethylphenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Building Block:

4-Bromo-2,6-dimethylphenyl isocyanate (BDMPI) is a valuable reagent in organic synthesis due to the presence of two functional groups: an isocyanate group (-NCO) and a bromo substituent (-Br). The isocyanate group readily participates in various reactions, particularly cycloadditions: with alkenes and alkynes, forming five-membered heterocyclic rings. These rings are prevalent in numerous biologically active molecules and functional materials. Additionally, the bromo group can be further manipulated through substitution reactions, allowing for the introduction of diverse functionalities, expanding the molecule's versatility in constructing complex chemical structures.

Pharmaceutical Intermediate:

BDMPI serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form heterocyclic rings makes it particularly useful in generating scaffolds for drug development. The bromo group further enables the incorporation of specific functionalities essential for desired biological activities. Research has explored BDMPI's application in synthesizing diverse therapeutic agents, including:

- Anticonvulsants: Studies have investigated BDMPI's potential in creating novel anticonvulsant agents by incorporating it into specific heterocyclic ring systems known for their anti-seizure properties [].

- Anticancer Agents: Research has explored the use of BDMPI in constructing heterocyclic compounds exhibiting promising anticancer activities [].

Material Science Applications:

Beyond pharmaceuticals, BDMPI holds promise in material science applications. Its ability to participate in cycloaddition reactions allows for the creation of various functional materials. For instance, research has explored using BDMPI in the synthesis of:

- Polymers: Studies have investigated incorporating BDMPI into polymer structures to enhance their properties, such as thermal stability and mechanical strength [].

- Organic Light-Emitting Diodes (OLEDs): Researchers have explored using BDMPI-derived materials in OLEDs due to their potential for efficient light emission [].

4-Bromo-2,6-dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₈BrN₁O. It features a bromine atom attached to a phenyl ring that also has two methyl groups at the 2 and 6 positions. This compound is classified as an isocyanate, which are known for their highly reactive nature, particularly with amines and alcohols. The compound has a melting point of approximately 62-64 °C and is typically stored at temperatures between 2-8 °C to maintain its stability .

- BDMPI is likely to be irritating to the skin, eyes, and respiratory system due to its reactive isocyanate group [].

- Specific data on toxicity is not readily available and should be sought from authoritative sources before handling this compound.

- Always handle BDMPI with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

- Nucleophilic Addition: It readily reacts with nucleophiles such as amines to form ureas.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

- Polymerization: Isocyanates can react with polyols to form polyurethanes, which are widely used in various applications.

These reactions highlight its utility in synthetic organic chemistry and materials science.

Several methods exist for synthesizing 4-bromo-2,6-dimethylphenyl isocyanate:

- From Aniline Derivatives: The compound can be synthesized by reacting 4-bromo-2,6-dimethylaniline with phosgene or a suitable isocyanate precursor.text

C₉H₈BrN + COCl₂ → C₉H₈BrNCO + HCl - Direct Isocyanation: Another method involves the direct reaction of the corresponding amine with an isocyanating agent such as triphosgene or carbamoyl chloride.

- Rearrangement Reactions: Some synthetic pathways may involve rearrangements of related compounds under specific conditions.

These methods emphasize the versatility of synthetic routes available for producing this compound.

4-Bromo-2,6-dimethylphenyl isocyanate finds applications primarily in:

- Organic Synthesis: As a building block for synthesizing more complex organic molecules.

- Proteomics Research: Used in labeling proteins for mass spectrometry analysis due to its reactivity with amino groups .

- Material Science: It can be utilized in producing polymers, particularly polyurethanes.

Interaction studies involving 4-bromo-2,6-dimethylphenyl isocyanate focus on its reactivity with biological molecules. For instance:

- Protein Binding: The compound can react with amino acids and proteins, leading to modifications that may affect protein function.

- Toxicological Studies: Investigations into its potential allergenic properties and cytotoxicity are crucial for understanding its safety profile in biological systems.

These studies are essential for assessing both the utility and risks associated with this compound.

Several compounds share structural similarities with 4-bromo-2,6-dimethylphenyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2,6-difluorophenyl isocyanate | C₉H₈BrF₂N | Contains fluorine substituents affecting reactivity |

| 4-Chloro-2,6-dimethylphenyl isocyanate | C₉H₈ClN | Chlorine substitution alters electronic properties |

| 4-Methyl-2,6-dimethylphenyl isocyanate | C₁₁H₁₃N | Additional methyl group increases steric hindrance |

These compounds illustrate variations in substituents that influence their chemical behavior and applications. The uniqueness of 4-bromo-2,6-dimethylphenyl isocyanate lies in its specific bromine substitution pattern combined with the methyl groups, which can significantly affect its reactivity and biological interactions compared to similar compounds.

XLogP3

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant